molecular formula C9H10ClNO2 B1357454 3-Chloro-N-(3-hydroxyphenyl)propanamide CAS No. 50297-40-0

3-Chloro-N-(3-hydroxyphenyl)propanamide

Cat. No. B1357454
CAS RN: 50297-40-0
M. Wt: 199.63 g/mol
InChI Key: PNLKLWHMPQKCEV-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-hydroxyphenyl)propanamide is an organic compound with the molecular formula C9H10NO2Cl and a molecular weight of 199.63 g/mol . It falls under the category of amides and is available in a neat form .


Molecular Structure Analysis

The molecular structure of 3-Chloro-N-(3-hydroxyphenyl)propanamide consists of a chlorine atom , a hydroxyl group , and a phenyl ring attached to a central propanamide moiety. The linear formula is C9H10ClNO2 .

Scientific Research Applications

Immunomodulatory Potential

  • Immunosuppressive Activities : A study on N-aryl-3-(indol-3-yl)propanamides, a class of compounds structurally related to 3-Chloro-N-(3-hydroxyphenyl)propanamide, showed significant immunosuppressive activities. This includes inhibitory effects on murine splenocytes proliferation and delayed-type hypersensitivity assay, suggesting potential applications in managing immune-related conditions (Giraud et al., 2010).

Antimicrobial and Antifungal Properties

  • Broad Spectrum Antimicrobial Activity : A study on 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one, a derivative of 3-Chloro-N-(3-hydroxyphenyl)propanamide, demonstrated broad-spectrum activity against various bacterial and fungal strains, including Candida albicans and Staphylococcus aureus. This suggests potential applications in antimicrobial therapies (Pansare et al., 2014).

Anticancer Potential

  • Targeting Androgen Receptor in Cancer Therapy : A propanamide derivative, S-1, showed potential as a therapeutic agent for benign hyperplasia, a condition often associated with cancer. The study highlighted the compound's pharmacokinetics and metabolism in rats, indicating its potential in preclinical cancer studies (Wu et al., 2006).

Other Therapeutic Applications

  • Antinociceptive Activity : Derivatives of 3-Chloro-N-(3-hydroxyphenyl)propanamide exhibited significant antinociceptive activity, comparable to standard drugs like dipyrone and aspirin. This indicates potential applications in pain management (Önkol et al., 2004).
  • Selective Androgen Receptor Modulators : A compound structurally similar to 3-Chloro-N-(3-hydroxyphenyl)propanamide, S-23, was investigated as a selective androgen receptor modulator, showing promise for hormonal male contraception (Jones et al., 2009).

properties

IUPAC Name

3-chloro-N-(3-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-5-4-9(13)11-7-2-1-3-8(12)6-7/h1-3,6,12H,4-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLKLWHMPQKCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598095
Record name 3-Chloro-N-(3-hydroxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-(3-hydroxyphenyl)propanamide

CAS RN

50297-40-0
Record name 3-Chloro-N-(3-hydroxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-N-(3-hydroxyphenyl)propanamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4S3K5QAU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CM Adeyemi - 2014 - commons.ru.ac.za
Considerable efforts have been made in the modification of existing antimalarial drugs, and the support of incentive programmes have led to a drastic decrease in malaria cases …
Number of citations: 1 commons.ru.ac.za
T Bodill, AC Conibear, MKM Mutorwa, JL Goble… - Bioorganic & medicinal …, 2013 - Elsevier
DOXP-reductoisomerase (DXR) is a validated target for the development of antimalarial drugs to address the increase in resistant strains of Plasmodium falciparum. Series of aryl- and …
Number of citations: 20 www.sciencedirect.com
CM Adeyemi, M Isaacs, D Mnkandhla… - Bioorganic & Medicinal …, 2016 - Elsevier
A series of novel and readily accessible N-benzylated (N-arylcarbamoyl)alkylphosphonate esters and related compounds have been prepared as potential antimalarial agents. …
Number of citations: 16 www.sciencedirect.com
TR Reddy, DN Reddy, BK Reddy, C Kasturaiah… - Asian Journal of Chemistry, 2018
Number of citations: 2

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